molecular formula C16H11F2NO4S B2641279 methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291842-05-1

methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2641279
CAS No.: 1291842-05-1
M. Wt: 351.32
InChI Key: JWTRNEFKFMUHOG-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a fluorinated benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with two fluorine atoms (at positions 7 and 3ʹ), a methyl ester group at position 2, and a sulfone moiety (1,1-dioxide).

Properties

IUPAC Name

methyl 7-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO4S/c1-23-16(20)15-9-19(12-4-2-3-10(17)7-12)13-6-5-11(18)8-14(13)24(15,21)22/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTRNEFKFMUHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C=C2)F)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps:

    Formation of the Benzothiazine Core: The initial step involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzothiazine ring.

    Fluorination: Introduction of fluorine atoms at specific positions on the benzothiazine ring is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step, ensuring precise control over reaction conditions to maximize yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability, reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA; typically conducted in an organic solvent like dichloromethane at low temperatures.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorinated positions.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C13H10F2N2O4S
  • Molecular Weight : 314.29 g/mol
  • IUPAC Name : Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Pharmacological Applications

  • Anticancer Activity : Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colorectal carcinoma (HCT-116) cells . The presence of the thiazine ring is crucial for enhancing cytotoxic activity.
  • Antimicrobial Properties : Compounds related to methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate have demonstrated antifungal activity against pathogens such as Fusarium oxysporum. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazine core can lead to increased efficacy against various fungal strains .
  • Neurological Applications : Benzothiazine derivatives have been explored for their potential as tranquilizers and in the management of psychotic disorders. The structural features of these compounds allow them to interact with neurotransmitter systems, making them candidates for further investigation in neuropharmacology .

Synthesis and Development

The synthesis of methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate involves multi-step organic reactions. These processes typically include:

  • Formation of the benzothiazine core through cyclization reactions.
  • Introduction of fluorinated phenyl groups which enhance biological activity.
  • Modifications to functional groups to optimize pharmacokinetic properties .

Case Study 1: Anticancer Activity

A study evaluated a series of benzothiazine derivatives for their anticancer effects. Among them, methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate showed promising results with an IC50 value comparable to established chemotherapeutic agents. This suggests that further development could yield effective cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antifungal activity, derivatives were tested against Fusarium oxysporum. The results indicated that specific modifications to the benzothiazine structure significantly enhanced antifungal potency, highlighting the potential for developing new antifungal agents based on this scaffold .

Mechanism of Action

The mechanism by which methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or neurotransmission, depending on its specific interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide and its analogs, derived from available evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Purity Key Differences vs. Target Compound Source
Methyl 7-fluoro-4-(4-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₇H₁₄FNO₅S 363.37 7-F, 4-(4-OCH₃-C₆H₄) ≥95% Methoxy vs. 3-F on phenyl; higher lipophilicity
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₇H₁₄BrNO₅S 424.26 6-Br, 4-(3-OCH₃-C₆H₄) N/A Bromine (steric/electronic effects) vs. 7-F
Methyl 7-fluoro-4-(2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₇H₁₄FNO₄S 347.36* 7-F, 4-(2-CH₃-C₆H₄) N/A Ortho-methyl vs. 3-F on phenyl; altered steric bulk
Methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₇H₁₂N₂O₄S 340.40 4-(3-CN-C₆H₄), no F substituent ≥95% Cyano (electron-withdrawing) vs. 3-F; reduced halogen interactions

Key Findings:

Substituent Effects on Physicochemical Properties: The methoxy-substituted analog (C₁₇H₁₄FNO₅S, ) exhibits increased molecular weight and lipophilicity compared to the target compound’s 3-fluorophenyl group. Methoxy groups may enhance metabolic stability but reduce solubility. The cyano-substituted analog (C₁₇H₁₂N₂O₄S, ) lacks fluorine but incorporates a strongly electron-withdrawing cyano group, which could modulate reactivity in nucleophilic or electrophilic environments.

Structural Implications for Bioactivity: Fluorine atoms in the target compound (7-F, 3ʹ-F) likely enhance metabolic stability and influence dipole interactions in protein binding pockets compared to non-fluorinated analogs .

The target compound’s fluorinated phenyl group may offer a balance between synthetic feasibility and bioactivity, as fluorine is often incorporated to optimize pharmacokinetics .

Biological Activity

Methyl 7-fluoro-4-(3-fluorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine family, characterized by its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H14F2N2O3S
  • Molecular Weight : 357.37 g/mol

The structure includes a benzothiazine core with fluorine substituents that enhance its reactivity and biological interactions.

This compound exhibits various biological activities through its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been studied for its inhibitory effects on aldose reductase (ALR2), an enzyme implicated in diabetic complications. Research indicates that derivatives of benzothiazine can exhibit IC50 values ranging from 0.11 μM to 10.42 μM against ALR2, suggesting significant potency in this area .
  • Anticancer Activity : The compound has shown potential antiproliferative effects in various cancer cell lines. Fluorinated benzothiazoles, similar to this compound, have demonstrated the ability to induce cell death without a biphasic dose-response relationship . This characteristic is crucial for developing effective chemotherapeutic agents.

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial properties. The exact mechanism involves disrupting microbial cell functions through enzyme inhibition or interaction with cellular components.

Anti-inflammatory Effects

Research has highlighted its potential as an anti-inflammatory agent. The compound interacts with various pathways involved in inflammation, modulating the release of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with other benzothiazine derivatives is essential:

Compound NameKey FeaturesBiological Activity
Methyl 6-fluoro-4-(4-fluoro-2-methylphenyl)-4H-1,4-benzothiazine-2-carboxylateContains two fluorine atomsStudied for similar biological activities
Tert-butyl 4-(4-ethylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylateFeatures a tert-butyl groupUsed in similar therapeutic contexts
(3R)-3-cyclopentyl-6-methyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2-benzothiazine 1,1-dioxideContains a piperazine moietyInvestigated for neuropharmacological effects

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Characterization : The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key reactions include cyclization and electrophilic fluorination.
  • Biological Evaluation : In vitro studies have demonstrated its efficacy against various cancer cell lines and its potential as an ALR2 inhibitor .
  • Structure–Activity Relationship (SAR) : Research indicates that modifications to the benzothiazine core can significantly influence biological activity. For instance, variations in substituent groups can enhance binding affinity to target enzymes .

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